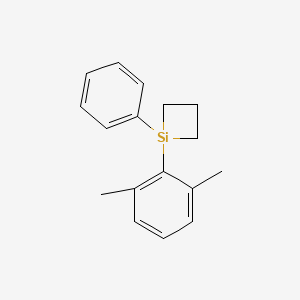
1-(2,6-Dimethylphenyl)-1-phenylsiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-1-phenylsiletane is an organosilicon compound characterized by the presence of a siletane ring, which is a four-membered ring containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-1-phenylsiletane typically involves the reaction of 2,6-dimethylphenylsilane with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the siletane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-1-phenylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silanes.
Substitution: The siletane ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted siletanes depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1-phenylsiletane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and stability.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-phenylsiletane involves its interaction with various molecular targets. The silicon atom in the siletane ring can form bonds with other atoms, facilitating the formation of new compounds. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silanols, siloxanes, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)-1-phenylsilane: Similar structure but lacks the siletane ring.
1-Phenylsiletane: Contains a siletane ring but lacks the 2,6-dimethylphenyl group.
2,6-Dimethylphenylsilane: Contains the 2,6-dimethylphenyl group but lacks the siletane ring.
Uniqueness
1-(2,6-Dimethylphenyl)-1-phenylsiletane is unique due to the presence of both the siletane ring and the 2,6-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and synthetic chemistry.
Properties
CAS No. |
646522-62-5 |
|---|---|
Molecular Formula |
C17H20Si |
Molecular Weight |
252.42 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-1-phenylsiletane |
InChI |
InChI=1S/C17H20Si/c1-14-8-6-9-15(2)17(14)18(12-7-13-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
MBIGOFMJYNRUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


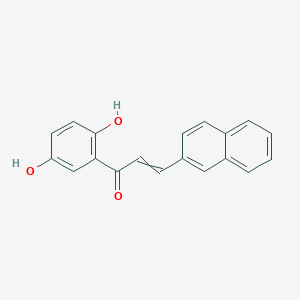

![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![15-Methyl-1-[(oxan-2-yl)oxy]pentacosan-12-ol](/img/structure/B12581998.png)
![4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol](/img/structure/B12582001.png)

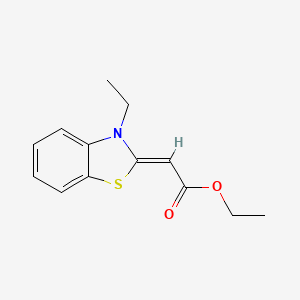
![3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide](/img/structure/B12582017.png)
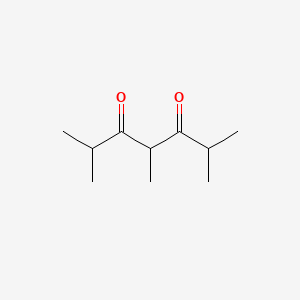
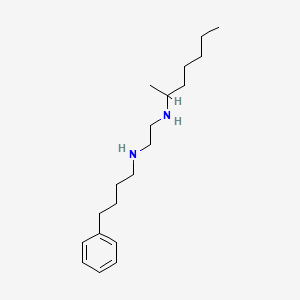
![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-](/img/structure/B12582048.png)
![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)
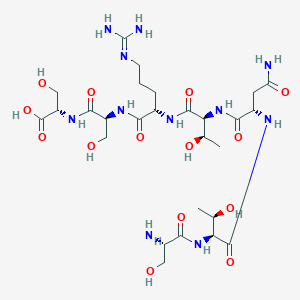
![N-(3-{[(Pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12582070.png)
